4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline

Descripción general

Descripción

The compound “4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline” is a complex organophosphorus metal complex. It is primarily used as a catalyst in various organic synthesis reactions, particularly in coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This compound is known for its high stability and efficiency in catalyzing these reactions.

Mecanismo De Acción

Target of Action

APhos Pd G3, 97%, also known as MFCD27978423, is a Buchwald precatalyst . Precatalysts are substances that undergo a transformation upon reaction conditions to form the active catalyst. The primary targets of APhos Pd G3, 97% are organic compounds that undergo cross-coupling reactions .

Mode of Action

The APhos Pd G3, 97% interacts with its targets through a process known as cross-coupling . This is a type of reaction where two different organic compounds are joined together with the aid of a metal catalyst. The APhos Pd G3, 97% serves as the catalyst in these reactions, facilitating the bond formation between the organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by APhos Pd G3, 97% are dependent on the specific organic compounds involved in the cross-coupling reactions. It’s important to note that these reactions are fundamental in the synthesis of a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Pharmacokinetics

As a catalyst, it’s crucial to note that it facilitates reactions without being consumed, meaning it remains unchanged and can be used repeatedly in a series of chemical reactions .

Result of Action

The result of APhos Pd G3, 97%'s action is the successful cross-coupling of two different organic compounds. This process allows for the creation of complex organic structures from simpler ones, enabling the synthesis of a wide variety of chemical compounds with diverse properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of this compound involves several steps. One common method includes dissolving 4-ditert-butylphosphanyl-N,N-dimethylaniline in an organic solvent under anaerobic conditions to obtain a solution system. Palladium dichloride is then added to this solution, followed by an organic base reagent. The mixture is stirred for a specific period, cooled, filtered, washed, and vacuum dried to obtain the final product .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of organic alkali reagents helps achieve a purity of over 98.5% and a yield of over 98.0% . The steps are designed to be simple, convenient, and safe, reducing production costs and making the method suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various types of reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: The compound is involved in substitution reactions, particularly in coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as hydrogen gas or hydrides are used.

Substitution: Palladium-catalyzed coupling reactions often use reagents like aryl halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling reactions, the product is typically a biaryl compound .

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions.

Biology: Employed in the synthesis of bioactive molecules.

Medicine: Utilized in the development of pharmaceutical compounds.

Industry: Applied in the production of liquid crystal materials and light functional complexes

Comparación Con Compuestos Similares

Similar Compounds

Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): Another palladium-based catalyst used in similar coupling reactions.

4-(Di-tert-butylphosphino)-N,N-dimethylaniline: A ligand used to prepare palladium dichloride catalysts.

Uniqueness

The uniqueness of “4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline” lies in its high stability and efficiency as a catalyst. Its ability to achieve high yields and purity in industrial production makes it a valuable compound in various fields of research and industry.

Actividad Biológica

The compound 4-ditert-butylphosphanyl-N,N-dimethylaniline; methanesulfonic acid; palladium; 2-phenylaniline represents a complex coordination compound that combines organic ligands with palladium, a transition metal known for its catalytic properties. This compound is particularly significant in the field of organic synthesis, especially in cross-coupling reactions. Its biological activity, however, is an area of growing interest, especially regarding its potential therapeutic applications.

Chemical Structure and Properties

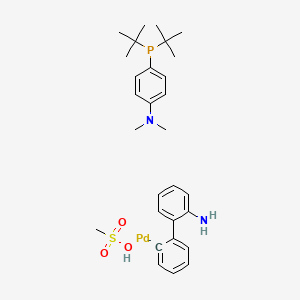

The structure of this compound includes several key components:

- Palladium (Pd) : Central metal atom providing catalytic activity.

- Ligands :

- Di-tert-butylphosphine groups that enhance the reactivity and selectivity of the palladium center.

- Methanesulfonate group that stabilizes the palladium ion.

- Dimethylamino and biphenyl moieties that contribute to the steric and electronic properties of the ligand.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Metal | Palladium (Pd) |

| Ligands | Di-tert-butylphosphine, Methanesulfonate |

| Organic Groups | Dimethylamino, Biphenyl |

| Molecular Formula | C32H56N2P2PdO3S |

| SMILES | CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.C(=O)(O)S |

Anticancer Potential

Recent studies have indicated that palladium complexes, including those similar to our compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Histone Deacetylases (HDACs)

One notable study explored the effects of similar compounds on HDAC6, an enzyme implicated in cancer progression. The findings suggested that these complexes could induce cellular senescence and apoptosis in cancer cells:

- Cell Line Studied : Human gastric adenocarcinoma AGS cells

- Mechanism : Induction of mitotic catastrophe through HDAC inhibition

- Outcome : Enhanced cell death in treated cells compared to controls

Table 2: Biological Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| APhos Pd G3 | AGS (gastric cancer) | 12 | HDAC6 inhibition leading to apoptosis |

| 4-Ditert-butylphosphanyl... | Various | TBD | Potential inhibition of cancer cell growth |

Enzyme Inhibition Studies

Inhibitory studies against various kinases have shown promising results for similar compounds. For instance, compounds containing di-tert-butylphosphine ligands have been reported to selectively inhibit IKKα, a kinase involved in inflammatory responses and cancer pathways.

Key Findings:

- Compounds demonstrated selective inhibition with Ki values ranging from low micromolar concentrations.

- Structure-activity relationship (SAR) studies indicated that modifications to the ligand structure could enhance potency and selectivity against specific targets.

Propiedades

IUPAC Name |

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTAAFWYZNPFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O3PPdS- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820817-64-8 | |

| Record name | 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.